alpha-Difluoromethyllysine

Description

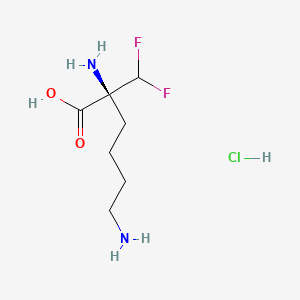

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

69955-47-1 |

|---|---|

Molecular Formula |

C7H15ClF2N2O2 |

Molecular Weight |

232.65 g/mol |

IUPAC Name |

(2S)-2,6-diamino-2-(difluoromethyl)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C7H14F2N2O2.ClH/c8-5(9)7(11,6(12)13)3-1-2-4-10;/h5H,1-4,10-11H2,(H,12,13);1H/t7-;/m1./s1 |

InChI Key |

CCGAAHKVQKSSFQ-OGFXRTJISA-N |

SMILES |

C(CCN)CC(C(F)F)(C(=O)O)N.Cl |

Isomeric SMILES |

C(CCN)C[C@@](C(F)F)(C(=O)O)N.Cl |

Canonical SMILES |

C(CCN)CC(C(F)F)(C(=O)O)N.Cl |

Synonyms |

2-(difluoromethyl)lysine alpha-difluoromethyllysine |

Origin of Product |

United States |

Mechanism of Action: Irreversible Inhibition of Lysine Decarboxylase

Molecular Recognition and Binding to Lysine (B10760008) Decarboxylase

The initial step in the inhibition process is the recognition and binding of alpha-difluoromethyllysine to the active site of lysine decarboxylase. This binding is facilitated by the structural analogy between DFML and L-lysine, the natural substrate for the enzyme. The enzyme's active site accommodates DFML due to the similar size, charge, and stereochemistry of its side chain. Many enzymes that utilize substrate binding energy to drive conformational changes can form caged complexes with their substrates, a principle that also applies to substrate analogues like DFML. nih.gov The binding of a ligand, such as an inhibitor, can induce conformational changes in the enzyme, often described by an "induced fit" model, which positions the molecule optimally for the subsequent catalytic or inhibitory steps. numberanalytics.com

Covalent Adduct Formation with Pyridoxal (B1214274) Phosphate (B84403) (PLP) Coenzyme

Lysine decarboxylase, like many amino acid decarboxylases, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. researchgate.netwikipedia.org The PLP coenzyme is typically bound to a lysine residue in the enzyme's active site via an imine linkage (internal aldimine). libretexts.org The first chemical step following DFML binding is a transimination reaction. The alpha-amino group of DFML displaces the enzyme's lysine residue, forming a new imine linkage, known as an external aldimine or a Schiff base, with the PLP coenzyme. google.comlibretexts.org This Schiff base formation is a crucial step that sets the stage for the subsequent decarboxylation and inactivation events. google.com The PLP coenzyme acts as an "electron sink," stabilizing the carbanionic intermediates that form during the reaction. libretexts.org

Specificity Profile for Lysine Decarboxylase Isoforms Across Diverse Organisms

This compound has demonstrated potent inhibitory activity against lysine decarboxylase from a variety of organisms, indicating its effectiveness across different enzyme isoforms. It has been shown to be a potent inhibitor of LDC in bacteria such as Mycoplasma dispar and Selenomonas ruminantium. nih.govnih.gov Studies have also investigated its effects on LDC in plants, such as soybean seedlings. researchgate.netdntb.gov.ua

A key feature of this compound is its high specificity for lysine decarboxylase. researchgate.netnih.gov Corresponding alpha-difluoromethyl analogues of ornithine and arginine, namely alpha-difluoromethylornithine (DFMO) and alpha-difluoromethylarginine (B13831101) (DFMA), are known to be specific irreversible inhibitors of ornithine decarboxylase (ODC) and arginine decarboxylase (ADC), respectively. google.comacs.orgfrontiersin.org In studies using extracts from Mycoplasma dispar, neither DFMO nor DFMA had any effect on lysine decarboxylase activity, highlighting the selectivity of DFML. google.comnih.gov

However, the specificity can be nuanced depending on the enzyme's characteristics. The LDC from Selenomonas ruminantium is unusual in that it can decarboxylate both L-lysine and L-ornithine with similar efficiency. tandfonline.comnih.govtandfonline.com Consequently, this specific enzyme is inhibited competitively by both DFML and DFMO. tandfonline.comnih.govuniprot.org This demonstrates that while DFML is designed to target LDC, its effect on other decarboxylases can depend on the substrate promiscuity of the specific enzyme isoform.

The inhibitory potency of this compound varies between enzyme sources. In Mycoplasma dispar, concentrations of DFML ranging from 0.1 to 1 mM were found to completely inhibit LDC activity. google.com For the LDC from Selenomonas ruminantium, which displays activity towards both lysine and ornithine, DFML acts as a competitive inhibitor. tandfonline.com The kinetic parameters for this enzyme have been characterized, providing insight into its interaction with both substrates and inhibitors.

Interactive Table: Inhibition Kinetics of this compound (DFML) and Related Compounds on Decarboxylases

| Enzyme Source | Enzyme | Inhibitor | Substrate | K | K | Inhibition Type | Reference |

| Selenomonas ruminantium | Lysine Decarboxylase | DFML | L-lysine | 1.5 | 134 | Competitive | tandfonline.com |

| Selenomonas ruminantium | Lysine Decarboxylase | DFMO | L-lysine | 1.5 | 134 | Competitive | tandfonline.com |

| Selenomonas ruminantium | Lysine Decarboxylase | DFML | L-ornithine | 0.96 | 134 | Competitive | tandfonline.com |

| Selenomonas ruminantium | Lysine Decarboxylase | DFMO | L-ornithine | 0.96 | 134 | Competitive | tandfonline.com |

| Mycoplasma dispar | Lysine Decarboxylase | DFML | L-lysine | N/A | N/A | Irreversible | google.comnih.gov |

Note: N/A indicates that specific kinetic constants were not provided in the cited sources, but effective inhibitory concentrations were described.

Discrimination from Ornithine Decarboxylase (ODC) and Arginine Decarboxylase (ADC)

Enzyme Conformation Changes Upon this compound Binding

The binding of a ligand to an enzyme's active site almost invariably induces or selects for specific conformational states. numberanalytics.comfrontiersin.org While detailed crystallographic structures of the DFML-LDC complex are not widely available, the mechanism of action implies significant conformational adjustments. The initial binding, the formation of the external aldimine with PLP, and the subsequent chemical transformations necessitate precise positioning and electronic rearrangement within the active site. google.comlibretexts.org These events are coupled with changes in the enzyme's structure. nih.govnih.gov The process where an activator or inhibitor induces a conformational change to displace an autoinhibitory element and reorganize the active site is a known regulatory mechanism in enzymes. nih.gov

Irreversible Nature of Enzyme Inactivation

The inhibition of lysine decarboxylase by this compound is irreversible. nih.govnih.gov This permanency is a direct result of the chemical cascade that follows the formation of the Schiff base. google.com The mechanism proceeds through decarboxylation of the DFML-PLP adduct, followed by the elimination of the two fluoride (B91410) atoms. This sequence of events generates a highly reactive Michael acceptor, an electrophilic species, within the active site. google.com This reactive intermediate is then attacked by a nucleophilic amino acid residue located in or near the active site, forming a stable, covalent bond between the inhibitor and the enzyme. google.com This covalent alkylation permanently inactivates the enzyme. The irreversible nature of this inhibition has been experimentally confirmed by the inability to restore enzyme activity even after extensive dialysis, a procedure that would remove a reversibly bound inhibitor. researchgate.netnih.gov

Impact on Biological Systems: Perturbation of Polyamine and Diamine Metabolism

Modulation of Cadaverine (B124047) Biosynthesis and Metabolism

Alpha-difluoromethyllysine (α-DFML) is a potent and irreversible inhibitor of lysine (B10760008) decarboxylase, the enzyme responsible for the synthesis of cadaverine from lysine. nih.govresearchgate.net This inhibition has profound effects on the metabolism of cadaverine and other polyamines, particularly in microorganisms where these compounds play crucial roles.

Role of Lysine Decarboxylase in Cadaverine Production

Lysine decarboxylase (LDC) is a key enzyme in the biosynthesis of cadaverine, catalyzing the decarboxylation of L-lysine. oup.comengineering.org.cngenscript.com This process is the primary route for cadaverine production in many organisms, including bacteria and plants. engineering.org.cntandfonline.com In bacteria like E. coli, there are two main isoforms of LDC: a constitutive form (LdcC) and an inducible form (CadA). engineering.org.cn CadA is part of the Cad system, which helps protect cells against acid stress by inducing its expression under low pH conditions with an excess of L-lysine. engineering.org.cn The activity of LDC is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). engineering.org.cn The enzyme's efficiency can be influenced by substrate and product inhibition, where high concentrations of L-lysine or cadaverine can reduce its catalytic activity. rsc.orgfrontiersin.org

The production of cadaverine is a critical step in various metabolic pathways. In some plants, cadaverine serves as a precursor for the synthesis of quinolizidine (B1214090) alkaloids. oup.com In bacteria, it is involved in protecting cells from acidic environments and is a component of some siderophores, which are iron-chelating compounds. engineering.org.cn

| Enzyme | Organism/System | Function | Optimal pH |

| Lysine Decarboxylase (LDC) | General | Catalyzes the conversion of L-lysine to cadaverine. oup.comengineering.org.cngenscript.com | Varies by isoform |

| LdcC | E. coli | Constitutive production of cadaverine. engineering.org.cn | ~7.6 engineering.org.cn |

| CadA | E. coli | Inducible production of cadaverine, involved in acid stress response. engineering.org.cn | ~5.6 engineering.org.cn |

Interplay with Other Polyamine Metabolic Pathways

Analysis of Polyamine Pool Dynamics (Putrescine, Spermidine (B129725), Spermine) in Response to Lysine Decarboxylase Inhibition

While α-DFML is a specific inhibitor of lysine decarboxylase, its impact on cadaverine levels can indirectly influence the concentrations of other polyamines. The cellular polyamine pool is a dynamic system, with biosynthesis, catabolism, and interconversion pathways maintaining homeostasis. nih.govnih.gov

The interplay between different polyamine pathways is complex. For example, the catabolism of spermidine and spermine (B22157) can lead to the production of putrescine. mdpi.com Therefore, a disruption in the cadaverine pathway might lead to feedback regulation or altered substrate availability for other polyamine metabolic enzymes, thereby shifting the equilibrium of the entire polyamine pool. However, the specific dynamics of these interactions in response to lysine decarboxylase inhibition by α-DFML require further detailed investigation.

Effects in Plant Systems

Influence on Plant Cadaverine Levels and Associated Biological Processes

This compound (DFML) has been instrumental in elucidating the role of cadaverine in plant growth and development. nih.gov Cadaverine, a diamine produced from the decarboxylation of lysine by lysine decarboxylase (LDC), is implicated in various physiological processes in plants. nih.govtandfonline.com

The application of DFML, as a suicide inhibitor of LDC, has been shown to effectively block the synthesis of cadaverine. nih.gov In soybean seedlings, DFML suppressed LDC activity in the root's soluble fraction. nih.gov This inhibition of cadaverine production can have significant consequences for the plant. For example, cadaverine is considered an essential diamine for the normal root development of germinating soybean seeds. dntb.gov.ua

The biosynthesis of cadaverine can also be influenced by inhibitors of other polyamine pathways, indicating a metabolic cross-talk. nih.gov For instance, in stressed rape leaf discs, DL-difluoromethyl arginine (DFMA), an inhibitor of arginine decarboxylase, led to a decrease in cadaverine content, suggesting an indirect regulatory effect on cadaverine synthesis. nih.gov Conversely, DL-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase, did not affect cadaverine levels in the same system, highlighting the specificity of these interactions depending on the plant species and conditions. nih.gov

Cadaverine itself is a precursor for various alkaloids, such as quinolizidine alkaloids in Lupinus and piperidine (B6355638) alkaloids in Nicotiana. nih.gov Transgenic Nicotiana glauca hairy root cultures with a bacterial LDC gene showed increased levels of cadaverine, which was then converted into anabasine (B190304) alkaloids. nih.gov This underscores the importance of LDC and cadaverine in the synthesis of specialized plant metabolites.

Investigation of Lysine Decarboxylase Activity and Isoforms in Plant Development

Research into lysine decarboxylase (LDC) in plants has revealed the existence of different isoforms and their differential regulation during development. nih.govtandfonline.com Studies in 3-day-old soybean (Glycine max) seedlings have shown that LDC activity is primarily located in the roots, with lower levels in the hypocotyls. nih.gov The activity was detected in both soluble and particulate fractions of the cell. nih.gov

The kinetic properties of LDC from these different fractions suggest the presence of at least two distinct isoforms. nih.gov The soluble fraction exhibited a saturating curve in response to increasing lysine concentration, whereas the particulate fraction showed a sigmoidal curve. nih.gov This difference in kinetics points towards the existence of multiple LDC isoforms with potentially different regulatory mechanisms and physiological roles in various plant organs. nih.govtandfonline.com

The use of DFML has been crucial in characterizing these LDC activities. nih.gov In the root soluble fraction of soybean, DFML was shown to inhibit LDC activity. nih.govresearchgate.net The presence of phylogenetically distinct subfamilies of LDC has also been suggested through cDNA transcript screening across different plant groups. nih.gov

The developmental regulation of LDC is further highlighted by its activity during germination and in different plant tissues. tandfonline.com For example, in chickpea seeds and seedlings, labeled lysine was incorporated into cadaverine in the embryo axis, cotyledons, epicotyl, and hypocotyl, confirming LDC activity in these parts. tandfonline.com

Biochemical Consequences in Specific Non-Human Cellular Models

Lysine Depletion Mechanisms and Growth Inhibition in Specific Cell Lines

This compound (DFML) has been investigated for its effects on various cell lines, primarily demonstrating its role as an inhibitor of cell growth through the disruption of lysine metabolism.

In murine leukemia L1210 cells, DFML is known to cause cytostasis. scribd.com The primary mechanism of growth inhibition by DFML is the irreversible inhibition of lysine decarboxylase (LDC), which prevents the synthesis of cadaverine. google.comnih.gov This inhibition can be particularly effective in organisms that rely on cadaverine for essential functions. For example, in Mycoplasma dispar, 1 mM DFML completely blocked growth, an effect that could be reversed by the addition of cadaverine to the culture medium. nih.gov

While DFML directly targets LDC, the broader context of polyamine depletion by related inhibitors provides insights into growth inhibition mechanisms. For instance, in L1210 cells, the ornithine decarboxylase (ODC) inhibitor DFMO and the polyamine analogue N1,N8-bis(ethyl)spermidine (BES) both induce growth inhibition by depleting intracellular pools of putrescine and spermidine. nih.gov The kinetics of growth inhibition by these compounds were nearly identical, suggesting a common pathway of action related to polyamine depletion. nih.gov

In Chinese Hamster Ovary (CHO) cells, which are widely used for the production of recombinant proteins, amino acid availability is a critical factor for cell growth and productivity. frontiersin.org While specific studies on DFML in CHO cells are limited in the provided context, research on amino acid limitations reveals that the depletion of certain amino acids can be detrimental. For example, cysteine limitation severely impacts both cell proliferation and productivity in several CHO cell lines. nih.gov Lysine itself is an essential amino acid for CHO cells, meaning it cannot be synthesized by the cells and must be supplied in the culture medium. frontiersin.org Depletion of essential amino acids like lysine would be expected to inhibit growth by halting protein synthesis. In some contexts, high concentrations of lysine have been identified as growth inhibitory for CHO cells. frontiersin.org

The growth-inhibiting activity of certain bacterial extracts on mammalian cell cultures has been linked to the depletion of lysine from the culture medium. google.com For example, saline extracts of Eikenella corrodens were found to inhibit the growth of HL60 and HeLa cells, and this inhibition was correlated with the depletion of lysine from the culture fluid. google.com This suggests that enzymatic degradation of essential amino acids like lysine can be a mechanism of growth inhibition.

The table below summarizes the effects of DFML and related compounds on different cell lines as described in the text.

| Compound | Cell Line/Organism | Primary Target | Observed Effect | Reference |

| This compound (DFML) | Mycoplasma dispar | Lysine Decarboxylase | Growth inhibition, reversible by cadaverine. nih.gov | nih.gov |

| Selenomonas ruminantium | Lysine Decarboxylase | Inhibition of cadaverine synthesis and growth. nih.gov | nih.gov | |

| L1210 murine leukemia cells | Lysine Decarboxylase | Cytostasis. scribd.com | scribd.com | |

| alpha-Difluoromethylornithine (DFMO) | L1210 murine leukemia cells | Ornithine Decarboxylase | Growth inhibition, depletion of putrescine and spermidine. nih.gov | nih.gov |

| DFMO-resistant L1210 cells | Ornithine Decarboxylase | Increased putrescine and cadaverine levels. nih.gov | nih.gov | |

| Human Neuroblastoma cells | Ornithine Decarboxylase | G1 cell cycle arrest, activation of pro-survival pathways. nih.govnih.gov | nih.govnih.gov | |

| N1,N8-bis(ethyl)spermidine (BES) | L1210 murine leukemia cells | Ornithine Decarboxylase (indirectly) | Growth inhibition, depletion of putrescine and spermidine. nih.gov | nih.gov |

| Eikenella corrodens extract | HL60 and HeLa cells | Lysine | Growth inhibition, depletion of lysine from medium. google.com | google.com |

Advanced Research Methodologies and Applications in Mechanistic Studies

Biochemical Characterization of Enzyme-Inhibitor Interactions

The interaction between DFML and lysine (B10760008) decarboxylase is a dynamic process involving initial binding, Schiff base formation, and subsequent irreversible inactivation. A variety of biochemical assays have been instrumental in characterizing these steps.

The initial step in the mechanism of action of many pyridoxal-5'-phosphate (PLP) dependent enzymes, including lysine decarboxylase, involves the formation of a Schiff base between the amino group of the substrate or inhibitor and the aldehyde group of the PLP cofactor. Spectroscopic techniques are pivotal in detecting and analyzing this key intermediate.

UV-Visible (UV-Vis) Spectroscopy: This technique is a cornerstone for studying PLP-dependent enzymes. The PLP cofactor has a distinct absorption spectrum that changes upon the formation of the internal Schiff base with an active site lysine residue and subsequently upon its replacement by an external Schiff base with the substrate or inhibitor. The formation of the Schiff base between DFML and the PLP cofactor in the active site of lysine decarboxylase can be monitored by changes in the UV-Vis spectrum. Typically, the internal aldimine (PLP linked to a lysine residue) absorbs around 420 nm, while the external aldimine formed with the inhibitor can cause a spectral shift, providing evidence of Schiff base formation researchgate.netresearchgate.netmdpi.com. Although specific studies detailing the UV-Vis spectral changes upon DFML binding to LDC are not extensively documented in publicly available literature, this method is a fundamental approach in the study of similar enzyme-inhibitor systems nih.govbanglajol.info.

Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan and tyrosine residues in the enzyme can be quenched or enhanced upon ligand binding, providing a sensitive method to monitor the interaction between DFML and lysine decarboxylase. Furthermore, fluorescent derivatives of inhibitors can be synthesized to act as probes. For instance, fluorescent derivatives of α-difluoromethylornithine (DFMO), a close analog of DFML, have been used to locate ornithine decarboxylase in cells researchgate.netnih.gov. A similar approach could be applied to DFML to visualize its binding to LDC within cellular compartments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying fluorinated inhibitors like DFML. It can provide detailed information about the environment of the fluorine atoms upon binding to the enzyme. Changes in the chemical shift of the fluorine signals can indicate the formation of the covalent adduct with the enzyme, offering insights into the mechanism of irreversible inhibition nih.gov.

Kinetic studies are essential for quantifying the potency and mechanism of enzyme inhibitors. For α-difluoromethyllysine, these studies have demonstrated its effectiveness as an inhibitor of lysine decarboxylase. DFML acts as an irreversible inhibitor, also known as a suicide inhibitor, where the enzyme converts the inhibitor into a reactive species that covalently modifies the active site google.com.

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While specific IC₅₀ values for DFML against various lysine decarboxylases are not always readily available in the literature, studies have shown that concentrations in the range of 0.1 to 1 mM can completely inhibit LDC activity in organisms like Mycoplasma dispar and Selenomonas ruminantium google.comnih.gov.

Kᵢ Determination: The inhibition constant (Kᵢ) is a more precise measure of the affinity of an inhibitor for an enzyme. For competitive inhibitors, it represents the dissociation constant of the enzyme-inhibitor complex. Although DFML is an irreversible inhibitor, a Kᵢ value can sometimes be determined for the initial reversible binding step. For example, the related enzyme ornithine decarboxylase from Nicotiana glutinosa is competitively and irreversibly inhibited by α-difluoromethylornithine (DFMO) with a Kᵢ of 1.15 µM nih.gov. The decarboxylating activities of Selenomonas ruminantium LDC towards both lysine and ornithine are competitively inhibited by both DFML and DFMO nih.govuniprot.org.

| Inhibitor | Target Enzyme | Organism | Inhibition Type | Kᵢ Value | IC₅₀ Value |

| α-Difluoromethyllysine (DFML) | Lysine Decarboxylase | Selenomonas ruminantium | Competitive, Irreversible | Not Reported | Not Reported |

| α-Difluoromethylornithine (DFMO) | Ornithine Decarboxylase | Nicotiana glutinosa | Competitive, Irreversible | 1.15 µM | Not Reported |

This table presents a summary of the kinetic parameters of DFML and the related inhibitor DFMO against their target enzymes.

Radiotracer assays provide a highly sensitive method for measuring enzyme activity. For decarboxylases, this typically involves using a substrate labeled with a radioactive carbon isotope (¹⁴C) at the carboxyl group. The enzymatic reaction releases radiolabeled carbon dioxide (¹⁴CO₂), which can be trapped and quantified to determine the rate of reaction.

This method is particularly useful for studying the inhibition of lysine decarboxylase by DFML. By measuring the rate of ¹⁴CO₂ production from [¹⁴C]-lysine in the presence and absence of DFML, the inhibitory effect can be accurately quantified. This assay can be used to determine kinetic parameters such as IC₅₀ and to study the time-dependent inactivation of the enzyme by the irreversible inhibitor. While specific studies using this assay for DFML and LDC are not extensively detailed, the methodology is a standard and well-established approach for characterizing decarboxylase inhibitors.

Kinetic Studies of Lysine Decarboxylase Inhibition (e.g., IC50, Ki Determination)

Structural Biology Approaches

Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in providing a three-dimensional understanding of how α-difluoromethyllysine interacts with the active site of lysine decarboxylase.

To date, a crystal structure of lysine decarboxylase in a complex specifically with α-difluoromethyllysine has not been publicly released. However, the structures of lysine decarboxylase from various organisms have been determined, including those from Escherichia coli, Selenomonas ruminantium, and Vibrio vulnificus nih.govsemanticscholar.orgrcsb.orgresearchgate.net. These structures, some of which are in complex with the product cadaverine (B124047) or the cofactor pyridoxal-5'-phosphate, provide a detailed blueprint of the enzyme's architecture semanticscholar.orgrcsb.org.

The crystal structure of LDC from Selenomonas ruminantium (SrLDC) has been solved in both its apo-form and in a complex with PLP and cadaverine semanticscholar.org. Similarly, the X-ray structure of the lysine/ornithine decarboxylase from Vibrio vulnificus has been determined in the presence of its reaction products, putrescine and cadaverine rcsb.org. These structures reveal that LDC functions as a dimer, with each monomer comprising a PLP-binding barrel domain and a sheet domain semanticscholar.orgresearchgate.net. Cryo-electron microscopy has also been employed to study the structure of E. coli LDC, providing insights into its decameric assembly and interaction with other proteins nih.gov.

These existing structures serve as excellent models for understanding how DFML, a substrate analog, would bind in the active site.

The crystal structures of lysine decarboxylase have revealed a highly conserved active site architecture. The PLP cofactor is bound in a pocket formed at the interface of the two monomers of the dimer and forms a Schiff base with a conserved lysine residue nih.govresearchgate.net.

The binding mode of DFML can be inferred from the structures of LDC complexed with its natural substrate or product. The α-amino group of DFML is expected to form a Schiff base with the PLP cofactor, displacing the catalytic lysine. The carboxyl group would interact with conserved residues in the active site, and the difluoromethyl group would be positioned for the subsequent enzymatic reaction. The side chain of lysine, and by analogy DFML, fits into a specific binding pocket. In the case of the dual-specificity lysine/ornithine decarboxylase from Vibrio vulnificus, a reorientation of a 3₁₀-helix enlarges the substrate-binding pocket, allowing it to accommodate the longer side chain of lysine rcsb.org.

The mechanism of irreversible inhibition by DFML involves the enzymatic decarboxylation of the inhibitor, which leads to the formation of a highly reactive Michael acceptor. This intermediate then reacts with a nucleophilic residue in or near the active site, forming a covalent bond and permanently inactivating the enzyme google.com. The crystal structures, while not of the DFML complex itself, provide the necessary framework to identify potential nucleophilic residues in the active site that could be targeted by the activated inhibitor. For instance, in ornithine decarboxylase, a cysteine residue has been identified as the target of DFMO. Similar residues are conserved in the active site of LDC and are likely candidates for alkylation by activated DFML nih.gov.

X-ray Crystallography and Cryo-Electron Microscopy of Lysine Decarboxylase-Alpha-Difluoromethyllysine Complexes

Computational Approaches in Inhibitor Design and Mechanism Elucidation

Computational methods have become indispensable in modern drug discovery and mechanistic enzymology. mdpi.com These approaches offer a powerful lens through which the intricate dance between an inhibitor and its target enzyme can be observed at an atomic level. For a compound like alpha-difluoromethyllysine, computational studies provide invaluable insights that complement and guide experimental work.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are used to model its interaction with the active site of lysine decarboxylase (LDC). These simulations can reveal key binding modes and intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the enzyme-inhibitor complex. nih.govresearchgate.net For instance, docking studies can help to understand how the difluoromethyl group of DFML is positioned within the active site to facilitate the irreversible inhibition of the enzyme. By comparing the binding of DFML to that of the natural substrate, lysine, researchers can gain insights into the structural determinants of its inhibitory potency and selectivity. nih.gov

While molecular docking provides a static snapshot of the enzyme-inhibitor interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the behavior of the complex over time. nih.gov MD simulations are powerful computational tools that have been widely applied in drug discovery to study the structural and dynamic properties of biomolecular systems. mdpi.com These simulations can reveal conformational changes in both the enzyme and the inhibitor upon binding, providing a more realistic representation of the biological system. nih.gov For the this compound-LDC complex, MD simulations can be used to assess the stability of the docked pose and to explore the flexibility of the active site. nih.gov This information is crucial for understanding the mechanism of irreversible inhibition, as it can highlight the dynamic events that lead to the covalent modification of the enzyme.

Quantum chemical calculations provide the most detailed level of theory for studying chemical reactions, allowing for the analysis of reaction mechanisms and the determination of energy barriers. rsc.orgpeerj.com These methods can be used to model the enzymatic reaction catalyzed by lysine decarboxylase and the mechanism of its inhibition by this compound. scienceopen.comchemrxiv.org By calculating the energies of transition states and intermediates, researchers can map out the entire reaction pathway. rsc.org This approach can elucidate the precise chemical steps involved in the irreversible inactivation of the enzyme by DFML, including the formation of the covalent bond between the inhibitor and the enzyme's active site residues. Quantum chemical calculations are particularly useful for understanding the role of the difluoromethyl group in the inhibition mechanism and for predicting the reactivity of related compounds. rsc.orgchemrxiv.org

Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes

In Vitro Cell-Based Assays for Studying Biological Effects

In vitro cell-based assays are fundamental tools for assessing the biological activity of compounds in a controlled cellular environment. nih.govbmglabtech.com These assays provide a bridge between biochemical studies and in vivo experiments, offering insights into a compound's cell permeability, toxicity, and its effect on cellular pathways. nih.govjmb.or.kr In the study of this compound, cell-based assays have been instrumental in demonstrating its biological effects, particularly its ability to inhibit microbial growth by targeting lysine decarboxylase.

For example, studies have shown that DFML can completely inhibit the growth of Mycoplasma dispar when added at the beginning of the growth period. nih.gov This inhibitory effect can be reversed by the addition of cadaverine, the product of the lysine decarboxylase reaction, to the culture medium, confirming that the growth inhibition is a direct result of LDC inhibition. nih.gov Similarly, in Selenomonas ruminantium, DFML has been shown to markedly inhibit growth and cause cell lysis. nih.gov This effect is attributed to the synthesis of an abnormal peptidoglycan that lacks covalently linked cadaverine, a crucial component for cell surface integrity in this bacterium. nih.gov The addition of exogenous cadaverine can reverse the growth inhibition and prevent cell lysis, further solidifying the link between LDC inhibition by DFML and its observed cellular effects. nih.gov

Cell-based assays have also been used to demonstrate the specificity of DFML. For instance, in extracts of M. dispar, neither difluoromethylornithine nor difluoromethylarginine, which are known inhibitors of other decarboxylases, inhibited the reaction catalyzed by lysine decarboxylase, highlighting the selective nature of DFML. nih.gov

| Parameter | Description | Relevance to DFML Studies |

| Cell Viability | Measures the overall health of a cell population and can indicate cytotoxicity. | To determine the concentration range at which DFML is effective without being overtly toxic to host cells. |

| Enzyme Activity | Quantifies the rate of a specific enzymatic reaction within the cell. | To directly measure the inhibition of lysine decarboxylase activity by DFML in a cellular context. nih.gov |

| Metabolite Levels | Measures the concentration of specific metabolites, such as cadaverine. | To confirm the biochemical consequence of LDC inhibition by DFML, which is a decrease in cadaverine production. nih.gov |

| Gene Expression | Analyzes changes in the expression levels of specific genes. | To understand the downstream cellular responses to LDC inhibition by DFML. |

| Phenotypic Changes | Observes alterations in cell morphology, growth, or other physical characteristics. | To assess the overall biological impact of DFML on microbial cells, such as growth inhibition or cell lysis. nih.govscribd.com |

In Vivo Studies in Non-Human Organisms for Pathway Elucidation and Biological Role Assessment

In vivo studies in non-human organisms are crucial for understanding the physiological roles of enzymes and the effects of their inhibitors in a whole-organism context. These studies allow researchers to investigate complex biological processes, such as microbial pathogenesis and host-microbe interactions, which cannot be fully recapitulated in in vitro systems. nih.govd-nb.infommsl.cz The use of this compound in animal models has provided significant insights into the importance of lysine decarboxylase in various biological phenomena.

Animal models have been instrumental in elucidating the role of lysine decarboxylase in microbial pathogenesis, particularly in the context of periodontal disease. google.com The inhibition of LDC by this compound has been shown to have a protective effect in these models. google.compaperdigest.org The underlying mechanism involves the depletion of lysine in the local environment by bacterial LDC, which is essential for the integrity and renewal of the host's epithelial tissues. mdpi.comresearchgate.net By inhibiting LDC with DFML, the availability of lysine for the host cells is preserved, thereby preventing the breakdown of the epithelial barrier and the subsequent inflammation associated with periodontal disease. mdpi.comresearchgate.net

Furthermore, the product of the LDC reaction, cadaverine, is believed to play a role in creating a dysbiotic microbiome that contributes to the progression of the disease. mdpi.comresearchgate.net By blocking the production of cadaverine, DFML can help to maintain a healthier microbial community. These findings from animal models highlight the potential of targeting microbial metabolic pathways, such as the one involving lysine decarboxylase, as a strategy for managing infectious diseases. The disruption of host-microbe interactions through the inhibition of key bacterial enzymes represents a promising avenue for therapeutic intervention. nih.govnih.gov

| Organism | Finding with DFML | Reference |

| Mycoplasma dispar | Potent and specific irreversible inhibitor of lysine decarboxylase, leading to growth arrest. | nih.gov |

| Selenomonas ruminantium | Potent irreversible inhibitor of lysine decarboxylase, causing growth inhibition and cell lysis due to the formation of abnormal peptidoglycan. | researchgate.netnih.govasm.org |

| Animal models of periodontal disease | Inhibition of lysine decarboxylase by DFML shows potential for preventing and treating the disease. | google.compaperdigest.org |

Analysis of Metabolic Consequences in Specific Model Organisms Beyond Direct Inhibition

The application of α-difluoromethyllysine and its close analogue, α-difluoromethylornithine (DFMO), in various model organisms has revealed a complex network of metabolic consequences that extend beyond the primary inhibition of ornithine decarboxylase (ODC). These studies provide critical insights into the secondary and tertiary effects of polyamine depletion, uncovering novel roles of these amines in cellular regulation and identifying intricate metabolic crosstalk.

In the bacterium Selenomonas ruminantium, which possesses a lysine decarboxylase, treatment with DL-alpha-difluoromethyllysine leads to the inhibition of cadaverine synthesis. This directly impacts the integrity of the cell wall, as cadaverine is a crucial component of its peptidoglycan. The absence of covalently linked cadaverine results in cell lysis and the formation of abnormal cell structures, a process that can be reversed by the external provision of cadaverine researchgate.net.

Investigations using DFMO in eukaryotic models have demonstrated a wide array of metabolic shifts. In P388/S leukemia cells grown in mice, DFMO administration not only altered polyamine pools by depleting putrescine and spermidine (B129725) while increasing spermine (B22157), but also significantly impacted nucleotide metabolism. nih.gov This treatment led to a notable elevation in the total nucleotide content within the tumor cells, with specific, significant increases in uridine (B1682114) triphosphate (UTP), cytidine (B196190) triphosphate (CTP), adenosine (B11128) diphosphate (B83284) (ADP), and adenosine triphosphate (ATP). nih.gov

Further complexity is observed in the parasitic protozoan Trypanosoma brucei brucei. In an in vivo rat model, DFMO treatment drastically reduced putrescine and spermidine levels and caused the appearance of spermine, which is not typically found in these cells. nih.gov A striking and paradoxical finding was the more than 1000-fold accumulation of decarboxylated S-adenosylmethionine, despite a concurrent decline in S-adenosylmethionine decarboxylase activity. nih.gov This disruption in polyamine and S-adenosylmethionine metabolism was coupled with significant alterations in macromolecular synthesis; rates of DNA and RNA synthesis fell, whereas protein synthesis markedly increased. nih.gov

Studies in mammalian cell lines have begun to unravel the signaling pathways affected by ODC inhibition. In human neuroblastoma (NB) cells, DFMO treatment triggers two contradictory signaling cascades. It promotes cell survival through the activation of the PI3K/Akt pathway, evidenced by the phosphorylation of Akt/PKB and glycogen (B147801) synthase kinase-3beta. nih.gov Simultaneously, it induces a G1 cell cycle arrest by promoting the phosphorylation and stabilization of the cyclin-dependent kinase inhibitor p27Kip1. nih.gov This demonstrates a direct link between ODC-dependent metabolic processes and major cell signaling pathways that regulate cell fate. nih.gov

In the context of adipogenesis, research on 3T3-L1 murine preadipocytes showed that DFMO-induced polyamine depletion prevented both triglyceride accumulation and the differentiation of these cells into mature adipocytes, indicating that polyamines play a crucial role in this metabolic process merckmillipore.com. In a different model using rats subjected to stress, DFMO effectively blocked the expected rise in putrescine in the adrenal gland but did not prevent the induction of tyrosine hydroxylase, the rate-limiting enzyme for catecholamine synthesis. nih.gov This finding challenges the assumption that ODC induction and putrescine accumulation are essential prerequisites for the induction of this key enzyme in the stress response pathway. nih.gov

These findings from diverse model organisms collectively highlight that the metabolic impact of inhibiting the initial step of polyamine biosynthesis is far-reaching, influencing nucleotide pools, macromolecular synthesis, and critical cell signaling pathways.

Table 1: Metabolic Effects of α-Difluoromethylornithine (DFMO) on Polyamines and Nucleotides in Various Model Organisms

| Model Organism | Compound Change | Direction of Change | Reference |

| P388/S Leukemia Cells (in mice) | Putrescine | ↓ (to 30-50% of control) | nih.gov |

| Spermidine | ↓ (to 50-60% of control) | nih.gov | |

| Spermine | ↑ (by 25-60% vs. control) | nih.gov | |

| Total Nucleotides | ↑ (by 56%) | nih.gov | |

| UTP | ↑ (by 202%) | nih.gov | |

| CTP | ↑ (by 103%) | nih.gov | |

| ADP | ↑ (by 92%) | nih.gov | |

| ATP | ↑ (by 71%) | nih.gov | |

| Trypanosoma brucei brucei (in rats) | Putrescine | ↓ (dramatic decrease) | nih.gov |

| Spermidine | ↓ (dramatic decrease) | nih.gov | |

| Spermine | ↑ (from undetectable to low levels) | nih.gov | |

| Decarboxylated S-adenosylmethionine | ↑ (>1000-fold) | nih.gov | |

| DNA & RNA Synthesis | ↓ (by 50-100%) | nih.gov | |

| Protein Synthesis | ↑ (up to 4-fold) | nih.gov | |

| Rat Adrenal Gland | Putrescine | ↓ (increase inhibited) | nih.gov |

| Spermidine | ↔ (unaffected after apomorphine) | nih.gov |

Table 2: Modulation of Signaling Pathways by α-Difluoromethylornithine (DFMO)

| Model Organism | Pathway/Molecule Affected | Effect of DFMO | Consequence | Reference |

| Human Neuroblastoma Cells | PI3K/Akt Pathway | Activation | Promotes cell survival | nih.gov |

| p27Kip1 | Phosphorylation & Stabilization | Induces G1 cell cycle arrest | nih.gov | |

| Rat Adrenal Gland | Tyrosine 3-Monooxygenase | Induction Unaffected | Questions necessity of ODC for TH induction | nih.gov |

Future Research Directions and Unexplored Academic Avenues

Discovery of Novel Lysine (B10760008) Decarboxylase Isoforms and Their Susceptibility to Alpha-Difluoromethyllysine

Lysine decarboxylase (LDC) is not a monolithic entity; various isoforms exist across different organisms, each with unique regulatory mechanisms and physiological roles. In bacteria, two primary LDC isoforms are known: an inducible CadA, which is activated under acidic stress, and a constitutive LdcC, which plays a more metabolic role. engineering.org.cnfrontiersin.org These isoforms exhibit different optimal pH values, with CadA favoring acidic conditions (around pH 5.6-6.0) and LdcC functioning better at a neutral pH (around 7.6). engineering.org.cnjmb.or.kr

Future research should focus on a systematic search for novel LDC isoforms in a wider range of prokaryotic and eukaryotic organisms. For instance, some plants and bacteria possess enzymes with dual lysine/ornithine decarboxylase (L/ODC) activity, capable of decarboxylating both amino acids. nih.gov Furthermore, a novel LDC has been identified in Streptomyces coelicolor, encoded by the desA gene, which is homologous to L-2,4-diaminobutyrate decarboxylase but functions as an LDC in siderophore biosynthesis. nih.gov

A critical aspect of this research will be to determine the susceptibility of these newly discovered isoforms to this compound. While this compound is a known potent inhibitor of LDC, its efficacy against a broader spectrum of isoforms, particularly those with unique structural or regulatory features, remains to be thoroughly investigated. google.comnih.gov Such studies would not only enhance our understanding of enzyme diversity and evolution but also refine the use of this compound as a specific inhibitor.

Table 1: Known Lysine Decarboxylase Isoforms and Their Characteristics

| Isoform | Organism Example | Inducing Conditions | Optimal pH | Known Susceptibility to Inhibitors |

| CadA (LdcI) | Escherichia coli, Vibrio vulnificus | Low pH, excess lysine | ~5.6 - 6.0 engineering.org.cnfrontiersin.orgjmb.or.kr | Susceptible to this compound google.comnih.gov |

| LdcC | Escherichia coli | Constitutively expressed | ~7.6 engineering.org.cnjmb.or.kr | Presumed susceptible |

| L/ODC | Lupinus angustifolius (Lupin) | Developmentally regulated | Not specified | Exhibits dual substrate specificity nih.gov |

| DesA | Streptomyces coelicolor | Involved in siderophore biosynthesis | Not specified | Functions as a novel LDC nih.gov |

Engineering of Lysine Decarboxylase for Industrial Cadaverine (B124047) Production and the Role of Inhibitors in Process Control

Cadaverine, the product of lysine decarboxylation, is a valuable platform chemical for the synthesis of bio-based polyamides. engineering.org.cnfrontiersin.org Metabolic engineering efforts have focused on developing microbial strains, primarily Escherichia coli and Corynebacterium glutamicum, for the overproduction of cadaverine from renewable resources like glucose. sjtu.edu.cnnih.gov These strategies typically involve the overexpression of LDC (often the cadA gene), inactivation of cadaverine degradation pathways, and enhancement of the L-lysine biosynthetic pathway. sjtu.edu.cnnih.gov

While the goal is to maximize LDC activity, the use of specific inhibitors like this compound in a research context can be invaluable for process control and optimization. For instance, controlled inhibition could be used to fine-tune metabolic flux, preventing the accumulation of toxic intermediates or redirecting precursors to other essential pathways when needed. Although not currently a standard industrial practice, exploring the transient application of inhibitors could offer a novel method for dynamic process regulation.

Future research should investigate the development of reversible or conditionally active inhibitors based on the this compound scaffold. This would allow for more precise temporal control over LDC activity during fermentation, potentially improving yields and process stability. Furthermore, engineering LDC enzymes with altered sensitivity to inhibitors could provide another layer of control in sophisticated metabolic engineering strategies. researchgate.net

Table 2: Strategies in Metabolic Engineering for Cadaverine Production

| Engineering Strategy | Organism | Key Genes/Pathways Targeted | Outcome | Reference |

| Overexpression of LDC | E. coli | cadA | Increased conversion of lysine to cadaverine | nih.gov |

| Inactivation of Degradation | E. coli | speE, speG | Prevents loss of cadaverine | sjtu.edu.cn |

| Increased Lysine Supply | E. coli | dapA | Boosts precursor availability | nih.gov |

| Co-culture System | E. coli | Separate strains for lysine production and conversion | Mitigates cadaverine toxicity | frontiersin.org |

Mechanistic Studies of this compound Analogues with Modified Fluorine Substitution Patterns

This compound is an enzyme-activated, irreversible inhibitor. Its mechanism relies on the formation of a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor in the LDC active site, followed by a series of chemical transformations facilitated by the fluorine substituents that lead to covalent modification of the enzyme. google.com

A promising, yet underexplored, area of research is the synthesis and mechanistic evaluation of this compound analogues with modified fluorine substitution patterns. For example, investigating alpha-monofluoromethyllysine or alpha-trifluoromethyllysine could reveal crucial details about the role of the number and electronegativity of fluorine atoms in the inhibition mechanism. google.com

These studies would involve detailed kinetic analyses to determine the potency and inactivation rates of new analogues. Structural biology techniques, such as X-ray crystallography of the inhibited enzyme, would provide atomic-level insights into how different substitution patterns affect the interaction with the active site residues and the final covalent adduct formed. This research could lead to the development of inhibitors with enhanced specificity or different modes of action.

Systems Biology Approaches to Characterize Global Metabolic Reprogramming Due to LDC Inhibition

The inhibition of a single enzyme, particularly one in a central metabolic pathway like polyamine synthesis, can have far-reaching consequences throughout the cellular network. researchgate.netmdpi.com When LDC is inhibited by this compound, the resulting depletion of cadaverine and subsequent polyamines triggers a cascade of metabolic adjustments. nih.govresearchgate.net Cells often attempt to compensate by upregulating the biosynthetic pathways of the precursor, L-lysine, and other related metabolites. nih.gov

Systems biology offers a powerful framework for understanding this global metabolic reprogramming. nih.govmdpi.complos.org By combining high-throughput "omics" technologies (transcriptomics, proteomics, metabolomics) with computational modeling, researchers can map the extensive changes in gene expression, protein levels, and metabolite concentrations that occur following LDC inhibition.

Future research in this area should aim to construct comprehensive metabolic models that can predict the dynamic response of a cell to this compound treatment. This would not only elucidate the complex interplay between polyamine metabolism and other pathways like glucose metabolism, the Krebs cycle, and amino acid synthesis but also identify potential secondary targets that become vulnerable upon LDC inhibition. nih.govmdpi.com Such an approach could reveal novel therapeutic strategies for diseases characterized by dysregulated polyamine metabolism. frontiersin.org

Q & A

Q. How can researchers ensure reproducibility when publishing this compound data?

- Methodological Answer :

- Document synthesis protocols (e.g., reaction times, purification gradients) in Supplementary Information.

- Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo).

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.